Chroman-4-one oxime
Overview
Description
Chroman-4-one oxime is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . For instance, 2-Phenyl chroman-4-ones were synthesized by Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Some 4-chromanones were synthesized via Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .Molecular Structure Analysis
The 4-chromanone (2,3-dihydro-1-benzopyran-4-one) framework consists of a benzene ring fused to 2,3-dihydro-γ-pyranone ring . Unlike chromone, 4-chromanone has a single C2–C3 bond. This difference in the structure of 4-chromanones and chromones often leads to strong differences in the chemistry and biological activity of these compounds .Chemical Reactions Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis
Chroman-4-one oxime is a pale-yellow to yellow-brown solid . It has a molecular weight of 163.18 .Scientific Research Applications
Anticancer Properties
Chroman-4-one oxime derivatives have shown promise as potential anticancer agents. Their ability to inhibit tumor growth and metastasis makes them valuable candidates for further investigation. Researchers are exploring their mechanisms of action, including interactions with specific cellular pathways and proteins involved in cancer progression .
Anti-inflammatory Activity
Chroman-4-one oxime compounds exhibit anti-inflammatory effects by modulating inflammatory mediators and cytokines. These molecules may help mitigate chronic inflammatory conditions, such as arthritis, by suppressing pro-inflammatory pathways .
Antioxidant Potential
The antioxidant properties of chroman-4-one oxime derivatives contribute to cellular protection against oxidative stress. These compounds scavenge free radicals and reduce oxidative damage, making them relevant in the context of aging, neurodegenerative diseases, and overall health .
Antiviral Agents
Researchers are investigating the antiviral activity of chroman-4-one oxime analogs against various viruses. These compounds may interfere with viral replication or entry, potentially leading to novel antiviral therapies .
Neuroprotective Effects
Chroman-4-one oxime derivatives have demonstrated neuroprotective properties in preclinical studies. They may enhance neuronal survival, reduce neuroinflammation, and promote synaptic plasticity, making them intriguing candidates for neurodegenerative disease research .
Antidiabetic Potential
Studies suggest that chroman-4-one oxime compounds could play a role in managing diabetes. They may modulate glucose metabolism, improve insulin sensitivity, and protect pancreatic beta cells .
Antimicrobial Activity
Chroman-4-one oxime analogs exhibit antimicrobial effects against bacteria, fungi, and parasites. Their diverse mechanisms of action make them valuable in combating infectious diseases .
Cardiovascular Applications
Researchers are exploring the cardiovascular effects of chroman-4-one oxime derivatives. These compounds may impact blood pressure regulation, vascular function, and lipid metabolism .
- Kamboj, S., & Singh, R. (2022). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Arabian Journal for Science and Engineering, 47(6), 75–111
Safety and Hazards
Future Directions
Given the broad range of biological and pharmaceutical activities exhibited by Chroman-4-one derivatives, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . This will help in designing drugs and developing new therapeutic strategies .
Mechanism of Action
Target of Action
Chroman-4-one oxime is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry . It exhibits significant variations in biological activities .
Mode of Action
Chroman-4-one and its derivatives are known to interact with various biological targets, leading to a broad spectrum of biological and pharmaceutical activities . The absence of a double bond between C-2 and C-3 in Chroman-4-one results in significant variations in biological activities .
Biochemical Pathways
Chroman-4-one and its derivatives are known to affect various biochemical pathways. For instance, they have been associated with the regulation of oxidative stress, which involves the balance between the production of reactive oxygen species (ROS) and the body’s antioxidant defenses . Excessive ROS production or suppression of antioxidants can lead to oxidative stress .
Result of Action
The result of Chroman-4-one oxime’s action would depend on its specific targets and mode of action. Given the wide range of activities exhibited by Chroman-4-one and its derivatives, the molecular and cellular effects could be diverse . For instance, they could potentially have anticancer effects, inhibit TNF-α, exhibit antivascular activity, and more .
Action Environment
The action, efficacy, and stability of Chroman-4-one oxime could be influenced by various environmental factors. For example, oxidative stress, which Chroman-4-one and its derivatives are known to regulate, can be affected by several environmental and endogenous factors . .
properties
IUPAC Name |
(NE)-N-(2,3-dihydrochromen-4-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2/b10-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWLISSVPQGXNV-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC2=CC=CC=C2/C1=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-4-one oxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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